molecular formula C10H12ClNO3S2 B2812574 (5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448037-79-3

(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2812574
CAS RN: 1448037-79-3
M. Wt: 293.78
InChI Key: LJQFNKVOIQXIHN-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Biological Activity Studies

The compound can be used to study biological activity . For example, it can be used to investigate the structure-biological activity relationship and the effect of solid-state emissive compounds on biological targets .

Two-Photon Absorption Processes

The compound can play an important role in theoretical calculations to investigate potential two-photon absorption processes . This could lead to advancements in fields like quantum computing and telecommunications.

Nonlinear Optical (NLO) Material

The compound has been synthesized and grown as a high-quality single crystal by the slow evaporation technique . It has been identified as a potentially useful nonlinear optical (NLO) material , which could have applications in fields like optoelectronics and laser technology.

UV-Visible Spectroscopy

The grown crystals of the compound were characterized by UV-visible spectroscopy . This suggests that the compound could be used in research involving UV-visible spectroscopy, a technique widely used in fields like analytical chemistry, molecular physics, and biological research.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S2/c1-17(14,15)7-4-5-12(6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFNKVOIQXIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

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